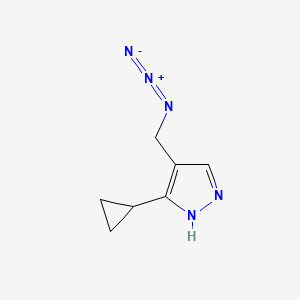
4-(azidomethyl)-3-cyclopropyl-1H-pyrazole
Descripción general
Descripción
4-(azidomethyl)-3-cyclopropyl-1H-pyrazole, also known as 4-Azidomethyl-3-cyclopropylpyrazole (ACPP), is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a highly reactive molecule that is capable of forming strong covalent bonds, making it a useful tool for synthesizing organic compounds. ACPP has been studied for its potential as a biomolecule, and its ability to interact with other molecules to form new compounds.
Aplicaciones Científicas De Investigación
ACPP has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis and as a tool for studying the structure and reactivity of organic molecules. It has also been used in the synthesis of peptides, proteins, and other biomolecules. Additionally, ACPP has been studied for its potential as a catalyst in organic reactions and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of ACPP is not fully understood. However, it is believed that the molecule has the ability to interact with other molecules to form new compounds. It is also believed that the molecule has the ability to form strong covalent bonds, which may be responsible for its ability to act as a catalyst in certain organic reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ACPP are not fully understood. However, it has been shown to interact with other molecules to form new compounds, and it has been studied for its potential as a therapeutic agent. Additionally, ACPP has been studied for its potential to interact with proteins and other biomolecules, and for its potential to act as a catalyst in certain organic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPP has several advantages and limitations for lab experiments. One of the main advantages of ACPP is its ability to form strong covalent bonds, which makes it a useful tool for synthesizing organic compounds. Additionally, ACPP is highly reactive, making it a suitable reagent for a variety of organic reactions. However, ACPP is also highly toxic and volatile, making it difficult to work with in a laboratory setting.
Direcciones Futuras
There are a variety of potential future directions for ACPP. One potential direction is to further investigate its potential as a therapeutic agent and its ability to interact with proteins and other biomolecules. Additionally, further research into the mechanism of action of ACPP could lead to a better understanding of its potential applications in organic synthesis and as a catalyst in certain organic reactions. Additionally, research into the safety and toxicity of ACPP could lead to improved methods of working with the molecule in a laboratory setting.
Propiedades
IUPAC Name |
4-(azidomethyl)-5-cyclopropyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c8-12-10-4-6-3-9-11-7(6)5-1-2-5/h3,5H,1-2,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPRXFFIKSOPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-3-cyclopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride](/img/structure/B1482208.png)
![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)

![7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482212.png)
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482214.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482217.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482219.png)
![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)
![6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482224.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482226.png)
![methyl 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482228.png)
![tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1482229.png)
![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482231.png)